molecular formula C19H19F3N2O3 B1456981 N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide CAS No. 919117-95-6

N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide

Cat. No.: B1456981
CAS No.: 919117-95-6
M. Wt: 380.4 g/mol
InChI Key: HCQXFVGASSHZMA-UHFFFAOYSA-N
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Description

N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide is a synthetic organic compound that features a trifluoromethoxy group, which is known for its significant impact on the pharmacological properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Trifluoromethoxyphenol Intermediate: This step involves the reaction of a suitable phenol derivative with trifluoromethoxy reagents under controlled conditions to introduce the trifluoromethoxy group.

    Coupling with Piperidine Derivative: The trifluoromethoxyphenol intermediate is then coupled with a piperidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethoxy group.

Mechanism of Action

The mechanism of action of N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Trifluoromethoxy)phenyl)piperidine-4-carboxamide
  • N-(2-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide

Uniqueness

N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This positioning can enhance its binding affinity and selectivity for certain molecular targets compared to similar compounds.

Properties

IUPAC Name

N-[2-[4-(trifluoromethoxy)phenoxy]phenyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3/c20-19(21,22)27-15-7-5-14(6-8-15)26-17-4-2-1-3-16(17)24-18(25)13-9-11-23-12-10-13/h1-8,13,23H,9-12H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQXFVGASSHZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=CC=C2OC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727088
Record name N-{2-[4-(Trifluoromethoxy)phenoxy]phenyl}piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919117-95-6
Record name N-{2-[4-(Trifluoromethoxy)phenoxy]phenyl}piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-[2-(4-Trifluoromethoxy-phenoxy)-phenylcarbamoyl]-piperidine-1-carboxylic acid tert-butyl ester (HVB01064, 0.3 g, 0.62 mmol) was dissolved in anhydrous DCM (7 ml), cooled to 0° C. and to this was added TFA (2.8 ml), and the reaction mixture was stirred under nitrogen for 1.5 h. The reaction mixture was poured onto solid potassium carbonate (6 g), and water (25 ml) added. Extracted with DCM and the organic layers dried over anhydrous magnesium sulphate, and evaporated in-vacuo, 0.21 g, 87%. Rf: 0.35 (DCM), 1HNMR: (CDCl3, 270 MHz) δ 1.64 (2H, m, CH2), 1.79 (2H, dd, J=2.7, 12.9 Hz, CH2), 2.32 (1H, m, CH), 2.61 (2H, td, J=2.7, 12.3 Hz, NCH2), 2.94 (1H, s, NH), 3.10 (2H, td, J=3.3, 12.6 Hz, NCH2), 6.79 (1H, dd, J=1.2, 8.1, ArHD), 6.95 (2H, m, ArHE), 6.95 (1H, m, ArHE), 7.08 (1H, td, J=1.5, 7.8 Hz, ArHc), 7.13 (2H, d, J=8.4 Hz, ArHF), 7.62 (1H, s, NH), 8.34 (1H, dd, J=1.2, 8.1 Hz, ArHA).
Name
4-[2-(4-Trifluoromethoxy-phenoxy)-phenylcarbamoyl]-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide
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N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide
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N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide
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N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide
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N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide

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